4-Hydroxyhippuric acid
Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-Hydroxyhippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzoyl group or the glycine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroxyhippuric acid has several scientific research applications:
Mechanism of Action
4-Hydroxyhippuric acid exerts its effects by inhibiting organic anion transporter 1 (OAT1), which is involved in the renal excretion of various endogenous and exogenous compounds . This inhibition can lead to increased production of free radicals and reduced secretion of certain cytokines in human peripheral blood mononuclear cells . The molecular targets and pathways involved include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
4-Hydroxyhippuric acid is similar to other hippuric acids, such as:
Hippuric acid: The parent compound, which lacks the hydroxyl group on the benzoyl ring.
3-Hydroxyhippuric acid: A positional isomer with the hydroxyl group at the meta position.
This compound sulfate: A sulfate conjugate of this compound.
Compared to these compounds, this compound is unique due to its specific inhibition of OAT1 and its role as a biomarker for phenolic compound metabolism .
Properties
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179518 | |
Record name | 4-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2482-25-9 | |
Record name | 4-Hydroxyhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Hydroxyhippuric acid is not a naturally occurring compound in humans. It primarily originates from the breakdown of dietary polyphenols by the gut microbiota. [, , ] For instance, its presence has been noted after consuming orange juice, which is rich in flavanones like hesperidin and naringenin. [] Similarly, strawberry consumption, rich in various polyphenols, leads to an increase in this compound levels in urine. [, ]
A: There is significant inter-individual variation in the production and excretion of this compound. This variability is likely influenced by factors such as the composition of an individual's gut microbiota, dietary habits (specifically, the types and quantities of polyphenol-rich foods consumed), age, and health status. [, , , ]
A: Research suggests that this compound is readily absorbed from the gut and excreted in the urine. [, ] Studies have identified it in both plasma and urine samples after polyphenol-rich meals. [, ]
ANone: While not currently used as a diagnostic biomarker, research indicates that this compound levels may be altered in certain conditions. For example:
- Pulmonary Tuberculosis: One study found this compound to be among the deregulated metabolites in the urine of pulmonary tuberculosis patients, suggesting its potential as a component of a diagnostic biosignature. []
- Postpartum Depression: Altered urinary levels of this compound have been observed in postpartum depressed patients, pointing towards a possible role in understanding metabolic changes associated with the condition. []
- Tuberculous Meningitis: A study investigating urinary biomarkers for tuberculous meningitis identified this compound as a potential marker for both diagnosis and follow-up of the disease in children. [, ]
- Colorectal Cancer: Research suggests potential differences in plasma metabolomic profiles, including this compound, between early-onset and average-onset colorectal cancer, though further investigation is needed. []
ANone: Several analytical methods are employed to identify and quantify this compound in biological samples. These include:
- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This highly sensitive and specific technique is commonly used for the identification and quantification of this compound in urine and plasma samples. [, , , ]
- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method, often employed after a derivatization step, is also widely used for analyzing this compound and other phenolic acids in urine samples. [, , ]
- Spectrofluorimetry: This technique allows for the in-situ detection of this compound in urine samples after high-voltage electrophoresis. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly in combination with solid-phase extraction (SPE), can be used for metabolite sub-profiling of urine, potentially including this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.